2-Amino-5-formylthiazole

Descripción

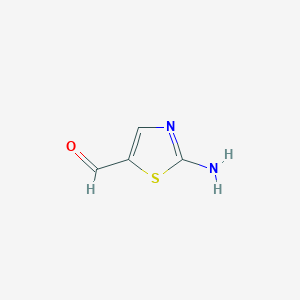

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKMBJCDAXLMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372252 | |

| Record name | 2-Amino-5-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-61-8 | |

| Record name | 2-Amino-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-formylthiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic relevance of 2-Amino-5-formylthiazole (CAS No: 1003-61-8). This heterocyclic organic compound is a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, featuring both an amine and an aldehyde group on a thiazole ring, allows for a diverse range of chemical transformations.[1]

Core Chemical Properties and Structure

This compound is an organic heterocyclic compound that typically appears as a white to off-white or colorless to slightly yellow crystalline powder.[2] The core of its structure is a five-membered thiazole ring, a common and important motif in medicinal chemistry due to its presence in numerous bioactive molecules.[2]

Structural Identifiers

-

IUPAC Name: 2-amino-1,3-thiazole-5-carbaldehyde[3]

-

Canonical SMILES: C1=C(SC(=N1)N)C=O[2]

-

InChI: InChI=1S/C4H4N2OS/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6)[2][3]

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂OS | [1][3][4] |

| Molecular Weight | 128.15 g/mol | [1][3] |

| CAS Number | 1003-61-8 | [1][2][3] |

| Appearance | White to off-white / colorless to slightly yellow crystalline solid/powder | [1][2] |

| Melting Point | 122-132°C | [1][5] |

| Boiling Point (Predicted) | 316.3 ± 15.0 °C | [5] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.16 ± 0.10 | [5] |

| Flash Point | 145.1°C | [5] |

| Vapor Pressure | 0.000413 mmHg at 25°C | [5] |

| Solubility | Slight solubility in water; soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[1] Also shows moderate solubility in polar organic solvents such as ethanol, dimethylformamide, and dimethyl sulfoxide.[2] |

Synthesis and Experimental Protocols

A new one-pot procedure has been described for related compounds, which involves the α-bromination of a β-dicarbonyl compound followed by cyclization with thiourea, demonstrating an efficient pathway.[7][8]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 2-aminothiazole derivative, which is applicable to this compound.

Caption: Generalized workflow for the synthesis of 2-aminothiazole derivatives.

Chemical Reactivity and Applications in Drug Development

The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9][10]

This compound serves as a critical building block for creating more complex Active Pharmaceutical Ingredients (APIs).[1] Its two functional groups—the nucleophilic amino group and the electrophilic formyl (aldehyde) group—allow for sequential or selective reactions to build molecular complexity. It is a known intermediate in the synthesis of various pharmaceutical drugs.[2] For instance, related 2-aminothiazole-5-carboxamide structures are central to the synthesis of the anti-cancer drug Dasatinib.[8]

Caption: Role of this compound in the drug development pipeline.

Beyond pharmaceuticals, derivatives of this compound can be used in the development of agrochemicals and specialized dyes and pigments.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

-

Hazard Statements:

-

Safety and Precautionary Measures:

-

It is irritating to the eyes, respiratory system, and skin.[5]

-

Standard personal protective equipment, including suitable protective clothing, gloves, and safety glasses, should be worn during handling.[5]

-

In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5]

-

Store in a dry, dark place, and it is noted as being air sensitive.[2] Avoid contact with strong oxidants and strong acids.[5]

-

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1003-61-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a generalized synthetic protocol for 2-Amino-5-formylthiazole. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is predicted based on established values for structurally analogous compounds, namely 2-aminothiazole and its derivatives. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a formyl group at the 5-position. The presence of these functional groups makes it a versatile building block in organic synthesis, particularly for the construction of more complex bioactive molecules.

Molecular Formula: C₄H₄N₂OS Molecular Weight: 128.15 g/mol

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for 2-aminothiazole, 2-amino-5-methylthiazole, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 | Singlet | 1H | -CHO |

| ~8.0 | Singlet | 1H | Thiazole-H4 |

| ~7.5 | Broad Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~185 | C=O (aldehyde) |

| ~170 | C2 (Thiazole) |

| ~150 | C4 (Thiazole) |

| ~130 | C5 (Thiazole) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amino group) |

| 3100-3000 | Medium | C-H stretch (thiazole ring) |

| 1680-1660 | Strong | C=O stretch (aldehyde) |

| 1620-1580 | Medium | C=N stretch (thiazole ring) |

| 1550-1500 | Medium | N-H bend (amino group) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis

The following is a generalized experimental protocol for the synthesis of this compound based on the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the synthesis of the target molecule, a suitable α-halo-β-oxoaldehyde or its synthetic equivalent would be required.

Materials:

-

α-halo-β-oxoaldehyde (e.g., 2-bromo-3-oxopropanal) or a suitable precursor

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (or other suitable base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.

-

Addition of Carbonyl Compound: To the stirred solution, add the α-halo-β-oxoaldehyde (1 equivalent) portion-wise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using the spectroscopic techniques outlined above (NMR, IR, and Mass Spec).

Visualizations

The following diagrams illustrate the chemical structure, a generalized synthetic workflow, and the analytical workflow for this compound.

Caption: Chemical structure and key atoms of this compound.

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Caption: Typical workflow for the spectroscopic analysis and characterization of the synthesized compound.

Technical Guide: Solubility and Stability of 2-Amino-5-formylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-formylthiazole is a heterocyclic organic compound with significance as a synthetic intermediate in the development of pharmaceuticals and other specialty chemicals.[1] Its bifunctional nature, containing both an amine and an aldehyde group on a thiazole ring, allows for a diverse range of chemical reactions.[1] A thorough understanding of its solubility and stability is critical for its effective use in research and development, particularly in drug discovery and manufacturing. This guide provides a summary of the known physicochemical properties of this compound, along with detailed, generalized experimental protocols for determining its solubility and stability.

Physicochemical Properties

A compilation of the available physical and chemical properties for this compound is presented below. This data is essential for handling, storage, and for the design of experimental procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂OS | [2][3] |

| Molecular Weight | 128.15 g/mol | [1][3] |

| Appearance | White to off-white or colorless to slightly yellow crystalline/powdery solid | [1][4] |

| Melting Point | 122-132 °C | [1][2] |

| pKa (Predicted) | 3.16 ± 0.10 | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

Solubility Profile

Currently, there is limited quantitative solubility data for this compound in publicly available literature. However, qualitative descriptions of its solubility have been reported.

| Solvent Type | Solubility | Source(s) |

| Water | Slightly soluble | [1][2][4] |

| Organic Solvents | ||

| Alcohols | Soluble | [1][2][4] |

| Ethers | Soluble | [4] |

| Chlorinated Hydrocarbons | Soluble | [1][2][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Dimethylformamide (DMF) | Soluble | [5] |

For drug development and formulation, obtaining precise quantitative solubility data is imperative. A general experimental workflow for determining the thermodynamic solubility of a compound like this compound is outlined below.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Stability Profile

The stability of this compound is a critical parameter, influencing its shelf-life, storage conditions, and compatibility with other substances. It is reported to be stable under normal storage conditions but may react with strong oxidizing agents.[5] To rigorously assess its stability, a systematic study according to ICH (International Council for Harmonisation) guidelines is recommended.

General Stability Study Design

A typical stability study involves exposing the compound to a range of environmental conditions over a defined period and monitoring for degradation and changes in physical and chemical properties.

Caption: Logical workflow for a comprehensive stability study.

Experimental Protocols

The following sections provide detailed, generalized methodologies for conducting solubility and stability studies for this compound.

Protocol for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV system or other suitable analytical instrument

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent for analytical standard curve generation.

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.

-

Add a known volume of each test solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the analytical standard curve.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol for Stability Indicating Study

Objective: To evaluate the stability of this compound under various environmental conditions and to identify potential degradation products.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Appropriate sample containers (e.g., amber glass vials)

-

HPLC-UV/MS system for separation and identification of degradation products

Procedure:

-

Develop and validate a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the parent compound from any potential degradation products.

-

Characterize the initial sample (T=0) for appearance, purity (assay), and the presence of any impurities.

-

Aliquot the this compound into multiple stability containers.

-

Place the containers into stability chambers set at the desired conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).[6][7][8]

-

At specified time points (e.g., 0, 1, 3, 6 months), remove a set of samples from each storage condition.

-

Allow the samples to equilibrate to room temperature.

-

Analyze the samples for:

-

Appearance: Any change in color or physical form.

-

Assay: The amount of remaining this compound to determine the extent of degradation.

-

Degradation Products: The formation and growth of any new peaks in the chromatogram. If possible, identify these degradants using mass spectrometry (MS).

-

-

Compile the data and analyze the trends to determine the degradation rate and establish a potential shelf-life and recommended storage conditions.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Aminothiazole-5-Carboxaldehyde | High Quality Manufacturer & Supplier in China | CAS 50434-95-8 | Uses, Safety, Price & Specification [chemheterocycles.com]

- 6. japsonline.com [japsonline.com]

- 7. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 8. ema.europa.eu [ema.europa.eu]

The Dual Nature of Reactivity: A Technical Guide to the Amino Group of 2-Amino-5-formylthiazole

For Immediate Release

A comprehensive analysis of the chemical behavior of the exocyclic amino group in 2-Amino-5-formylthiazole, a key scaffold in medicinal chemistry, is presented. This guide details the electronic effects governing its reactivity, key reaction pathways, and provides experimental insights for researchers in drug discovery and development.

The this compound moiety is a privileged structure in drug design, appearing in a multitude of biologically active compounds.[1][2][3] The reactivity of its exocyclic amino group is a critical determinant in the synthesis of novel derivatives and the modulation of their pharmacological profiles. This technical guide provides an in-depth exploration of the chemical behavior of this amino group, supported by experimental data and visual representations of reaction mechanisms and workflows.

The Electronic Tug-of-War: Impact of the Thiazole Ring and Formyl Group

The nucleophilicity of the amino group in this compound is a result of a delicate balance of competing electronic effects. The thiazole ring itself, being a five-membered aromatic heterocycle containing both sulfur and nitrogen, exhibits complex electronic properties. The endocyclic nitrogen atom acts as an electron-withdrawing group via an inductive effect, which tends to decrease the electron density on the exocyclic amino group, thereby reducing its basicity and nucleophilicity.[2]

Conversely, the sulfur atom can act as an electron donor through resonance, partially mitigating this effect. However, the introduction of a potent electron-withdrawing formyl group (-CHO) at the 5-position significantly alters this electronic landscape. The formyl group exerts a strong negative inductive (-I) and negative mesomeric (-M) effect, pulling electron density away from the thiazole ring and, consequently, from the 2-amino group. This deactivation makes the amino group less nucleophilic than that of unsubstituted 2-aminothiazole.

Despite this deactivation, the 2-amino group retains sufficient nucleophilicity to participate in a variety of important chemical transformations, which are crucial for the derivatization of this scaffold.

Key Chemical Transformations of the Amino Group

The amino group of this compound serves as a versatile handle for a range of chemical modifications. The most significant of these are acylation, condensation reactions to form Schiff bases, and diazotization.

Acylation and Amide Bond Formation

The formation of an amide bond is one of the most common and vital reactions involving the 2-amino group. This transformation is typically achieved through reaction with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are fundamental in building more complex molecules and are widely employed in the synthesis of biologically active compounds.[4][5][6][7][8]

Experimental Protocol: General Procedure for Acylation

A solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is treated with an equimolar amount of an acylating agent (e.g., acetyl chloride, benzoyl chloride) and a base (e.g., triethylamine, pyridine) to neutralize the generated acid. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as extraction and column chromatography.[9][10]

Table 1: Representative Acylation Reactions of 2-Aminothiazole Derivatives

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Acetic Anhydride | - | Acetic Acid | - | [5] |

| Benzoyl Chloride | Pyridine | Dioxane | - | [4] |

| Chloroacetyl Chloride | - | - | - | [5][11] |

| Substituted Aromatic Acid Chlorides | - | - | Good | [11] |

| 3-(Furan-2-yl)propanoic acid | - | - | - | [4] |

Note: Specific yields for this compound were not detailed in the surveyed literature, hence representative data for related 2-aminothiazoles are presented.

References

- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in 2-aminothiazole derivatives, a critical consideration in medicinal chemistry and drug design. The 2-aminothiazole scaffold is a privileged structure in numerous biologically active compounds, and understanding its tautomeric behavior is paramount for elucidating structure-activity relationships (SAR), predicting binding affinities, and optimizing pharmacokinetic properties.

Introduction to Tautomerism in 2-Aminothiazoles

2-Aminothiazole and its derivatives primarily exhibit amino-imino tautomerism, an equilibrium between an aromatic amino form and a non-aromatic imino form. The position of this equilibrium can significantly impact the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, thereby influencing its interaction with biological targets.

The predominant form in solution is generally the amino tautomer, a fact supported by various spectroscopic and computational studies.[1][2] However, the tautomeric balance is delicate and can be influenced by a variety of factors.

Tautomeric Forms of 2-Aminothiazole Derivatives

The primary tautomeric equilibrium in 2-aminothiazole derivatives is between the amino and imino forms.

Depending on the substitution pattern on the thiazole ring and the exocyclic nitrogen, other tautomeric forms, such as those involving proton shifts to other ring nitrogens or substituents, may also exist.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG) between the tautomers.

Data Summary

While extensive experimental data for a wide range of derivatives is dispersed throughout the literature, computational studies provide valuable insights into the relative stabilities of tautomers. The following table summarizes calculated Gibbs free energy differences for the amino-imino tautomerism of selected 2-aminothiazole derivatives. A positive ΔG indicates that the amino form is more stable.

| Derivative | Method/Basis Set | Solvent | ΔG (kcal/mol) (Imino - Amino) | Predominant Tautomer |

| 2-Aminothiazole | B3LYP/6-311++G(d,p) | Water | > 0 | Amino |

| 2-Amino-4-methylthiazole | B3LYP/6-311++G(3df,3pd) | Gas Phase | High Positive Value | Amino |

| 2-p-Tosylaminothiazole | - | - | < 0 | Imino |

Note: This table is illustrative and based on computational studies. Experimental values may vary.

Factors Influencing Tautomeric Equilibrium

Several factors can shift the tautomeric equilibrium of 2-aminothiazole derivatives:

-

Substituents: Electron-withdrawing groups on the exocyclic amino group can stabilize the imino form by increasing the acidity of the N-H proton, facilitating its transfer to the ring nitrogen.[1] Conversely, electron-donating groups on the thiazole ring tend to favor the amino form.

-

Solvent Polarity: The amino tautomer, being more aromatic, is generally favored in most solvents. However, the relative stability can be influenced by the solvent's ability to form hydrogen bonds with the different tautomers.

-

Concentration: In some cases, the tautomeric equilibrium has been observed to be concentration-dependent, with the amino form being more favored at lower concentrations.[2]

-

pH: The protonation state of the molecule can significantly influence the tautomeric equilibrium. 2-Aminothiazoles are generally protonated at the endocyclic nitrogen atom.

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 2-aminothiazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a 1H NMR spectrum at a constant, known temperature.

-

Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.

-

-

Data Analysis:

-

Identify distinct signals corresponding to each tautomer. Protons in different chemical environments in the amino and imino forms will have different chemical shifts.

-

Carefully integrate the signals corresponding to unique protons of each tautomer.

-

Calculate the mole fraction (X) of each tautomer using the integral values. For example, if a proton signal for the amino tautomer (Iamino) and a corresponding signal for the imino tautomer (Iimino) are used:

-

Xamino = Iamino / (Iamino + Iimino)

-

Ximino = Iimino / (Iamino + Iimino)

-

-

Calculate the equilibrium constant: KT = [Imino] / [Amino] = Ximino / Xamino.

-

Calculate the Gibbs free energy difference: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.[3]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.

Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a series of solutions of the 2-aminothiazole derivative at different known concentrations in the solvent of interest.

-

Prepare solutions in different solvents to observe the effect of solvent polarity.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each tautomer if they are distinguishable.

-

If the spectra of the pure tautomers are known or can be estimated, the concentration of each tautomer in the mixture can be determined using the Beer-Lambert law at multiple wavelengths.

-

Alternatively, chemometric methods can be applied to deconvolute the overlapping spectra of the tautomers to determine their relative concentrations.

-

Calculate KT and ΔG as described for the NMR method.

-

Hantzsch Synthesis of 2-Aminothiazole Derivatives

The Hantzsch synthesis is a classical and versatile method for the preparation of 2-aminothiazole derivatives.

Protocol for the Synthesis of 4-Phenyl-2-aminothiazole:

-

Reaction Setup:

-

In a round-bottom flask, dissolve α-bromoacetophenone (1 mmol) in ethanol (10 mL).

-

Add thiourea (1.2 mmol) to the solution.

-

-

Reaction:

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 4-phenyl-2-aminothiazole.

-

Computational Workflow for Tautomer Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.

Biological Relevance and Signaling Pathways

The tautomeric state of a 2-aminothiazole derivative can be critical for its biological activity. The different hydrogen bonding patterns and electrostatic potentials of the tautomers can lead to different binding modes and affinities for a biological target.

A notable example is the role of 2-aminothiazole derivatives as allosteric inhibitors of protein kinase CK2, an important target in cancer therapy. The inhibitor binds to an allosteric pocket, inducing a conformational change that inactivates the enzyme. The specific tautomeric form of the inhibitor is likely crucial for the key interactions within this pocket.

Conclusion

The tautomerism of 2-aminothiazole derivatives is a multifaceted phenomenon with profound implications for their chemical and biological properties. A thorough understanding and characterization of the tautomeric equilibrium are essential for the rational design and development of novel therapeutics based on this important scaffold. This guide provides a foundational framework and practical protocols for researchers to investigate and leverage the tautomeric behavior of 2-aminothiazole derivatives in their scientific endeavors.

References

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety stands as a privileged scaffold in the landscape of drug discovery and development, forming the core of numerous clinically significant therapeutic agents, including anticancer drugs like Dasatinib and Alpelisib.[1][2] Its unique electronic properties and versatile reactivity make it a cornerstone for the synthesis of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the fundamental reaction mechanisms of 2-aminothiazoles, offering detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.

Core Synthesis: The Hantzsch Reaction

The most fundamental and widely employed method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.[3][4]

General Mechanism

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration.

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols and Quantitative Data

Table 1: Hantzsch Synthesis of 2-Aminothiazole Derivatives - Reaction Conditions and Yields

| α-Haloketone/Precursor | Thiourea Derivative | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid / EtOH:H₂O | RT | - | 79-90 | [3] |

| Acetophenones | Thiourea | CuBr₂ / EtOH | Reflux | 1 | 78-90 | [1] |

| 2-Bromoacetylpyridine hydrobromide | Thiourea | EtOH | 70 | 2 | - | [1] |

| Nα-protected bromomethyl ketones | Thiourea | Acetone (sonication) | - | - | Good | [5] |

| Aromatic ketones | Thiourea | NBS / PEG-400:H₂O | 80 | 1 | High | [6] |

Detailed Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles [6]

-

A mixture of the aromatic ketone (0.05 mol), N-bromosuccinimide (NBS) (0.055 mol), and PEG-400 (25 mL) or water (25 mL) is stirred at 80°C for 1 hour.

-

The progress of the formation of the α-bromo ketone intermediate is monitored by Thin Layer Chromatography (TLC).

-

Thiourea (0.05 mol) is added to the reaction mixture, and heating is continued for an additional hour at 80°C.

-

After monitoring the reaction completion by TLC, the reaction mass is cooled to room temperature and poured over ice-cold water.

-

The mixture is basified with ammonia solution.

-

The precipitated product is filtered, washed with cold water, and recrystallized from a suitable solvent.

Electrophilic Substitution Reactions

The 2-aminothiazole ring is susceptible to electrophilic attack, primarily at the C5 position, which is the most electron-rich carbon.

Halogenation

Bromination is a common electrophilic substitution reaction for 2-aminothiazoles, typically yielding the 5-bromo derivative.

Caption: Electrophilic Bromination at C5.

Experimental Protocols and Quantitative Data

Table 2: Halogenation of 2-Aminothiazole Derivatives - Conditions and Yields

| Substrate | Reagent | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |

| 2-Amino-4-phenylethynyl-thiazole | CuBr₂ | Acetonitrile | RT | 10 h | 5-Bromo derivative | 94 | [7] |

| 2-Amino-4-phenylethynyl-thiazole | CuCl₂ | Acetonitrile | RT | 10 h | 5-Chloro derivative | 51 | [7] |

| 2-Aminothiazole | Br₂ | CHCl₃/NaHCO₃ | - | 96 h | 2-Amino-5-bromothiazole | 79 | [6] |

| 2-Aminothiazole | NBS | PEG-400/H₂O | 80 | 1 h | 2-Amino-5-bromothiazole | High | [6] |

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole [8]

-

A suspension of 2-amino-5-bromothiazole hydrobromide (30.0 g, 116.35 mmol) and triethylamine (24.1 mL, 174.53 mmol) in tetrahydrofuran (350 mL) is stirred for 6 hours at room temperature.

-

Upon completion of the reaction, the resulting precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to afford 2-amino-5-bromothiazole (17 g, 94.97 mmol). The product can often be used in subsequent steps without further purification.

Spectroscopic Data for 2-Amino-5-bromothiazole monohydrobromide:

-

Melting Point: 165 °C (decomposes)

-

Molecular Weight: 259.95 g/mol

Nucleophilic Substitution Reactions

While the 2-aminothiazole ring itself is electron-rich and generally resistant to nucleophilic attack, nucleophilic substitution can readily occur on pre-functionalized derivatives, most notably through the displacement of a halide from the C2 position via a Sandmeyer-type reaction.

Sandmeyer Reaction

The Sandmeyer reaction allows for the conversion of the 2-amino group into various other functionalities, such as halides, through the formation of a diazonium salt intermediate.[9][10]

Caption: Sandmeyer Reaction of 2-Aminothiazole.

Experimental Protocol and Quantitative Data

Table 3: Sandmeyer Reaction of 2-Aminothiazole Derivatives - Conditions and Yields [9]

| Substrate | Reagents | Temp. (°C) | Time | Product | Yield (%) |

| 2-Aminothiazole (65) | CuBr, n-butyl nitrite, acetonitrile | 60 | 15 min | 2-Bromothiazole (66) | 46 |

| 2-Aminothiazole (65) | CuBr₂, n-butyl nitrite, acetonitrile | 65 | 15 min | 2,5-Dibromothiazole (67) | 79 |

Detailed Experimental Protocol: Synthesis of 2-Halo-1,3-thiazolarylacetylenes [7]

-

The 2-aminothiazole derivative (0.91 mmol) and the copper(I) halide (CuX, where X = Cl, Br, or I; 1.39 mmol) are dissolved in acetonitrile (8 mL) at room temperature.

-

n-Butyl nitrite (162 µL, 1.39 mmol) is added with stirring, and the solution is heated to 60°C.

-

The reaction is monitored by TLC and is typically complete within 15 minutes.

-

The reaction mixture is evaporated to dryness in vacuo.

-

The residue is dissolved in ethyl acetate (20 mL) and washed with aqueous ammonia solution (0.1 M; 2 x 50 mL).

-

The organic layer is dried over MgSO₄ and evaporated to dryness to yield the product.

Reactions at the Exocyclic Amino Group

The exocyclic amino group of 2-aminothiazoles exhibits typical amine reactivity, readily undergoing acylation, alkylation, and condensation with carbonyl compounds.

Acylation and Sulfonylation

The amino group can be acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. This is a common strategy in drug design to modulate the properties of the molecule.[11]

Condensation Reactions

2-Aminothiazoles react with aldehydes and ketones to form Schiff bases (imines).

Cycloaddition Reactions

4-Alkenyl-2-aminothiazoles can act as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles.[12]

Mechanism of [4+2] Cycloaddition

The reaction of a 4-alkenyl-2-aminothiazole with an electron-deficient alkene (dienophile) proceeds via a concerted or stepwise mechanism to form a new six-membered ring.

Caption: Diels-Alder Reaction of a 4-Alkenyl-2-aminothiazole.

Experimental Protocol and Quantitative Data

Table 4: [4+2] Cycloaddition of 4-Alkenyl-2-aminothiazoles with Nitroalkenes [12]

| 4-Alkenyl-2-aminothiazole | Nitroalkene | Solvent | Temp. (°C) | Yield (%) |

| 2-Dimethylamino-4-vinylthiazole | (E)-β-nitrostyrene | Acetonitrile | 25 | 82 |

Detailed Experimental Protocol: Synthesis of 2-Dimethylamino-4-vinylthiazole [12]

-

1,4-Dichlorobutan-2-one is reacted with N,N-dimethylthiourea in methanol at 25°C to yield 4-(2-chloroethyl)thiazole in excellent yield (92%).

-

Dehydrohalogenation of the resulting 4-(2-chloroethyl)thiazole with potassium tert-butoxide affords 2-dimethylamino-4-vinylthiazole in 65% yield.

Role in Biological Signaling Pathways

The significance of the 2-aminothiazole scaffold is profoundly demonstrated by its integration into molecules that modulate critical biological signaling pathways, particularly in the context of cancer therapy. A prominent example is the role of 2-aminothiazole derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[13][14]

Inhibition of the CDK2/Cyclin E Pathway

CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition in the cell cycle. Aberrant activity of this complex is a hallmark of many cancers. 2-Aminothiazole-based inhibitors can bind to the ATP-binding pocket of CDK2, preventing its phosphorylation activity and leading to cell cycle arrest and apoptosis.[13]

Caption: Inhibition of the CDK2/Cyclin E Pathway by a 2-Aminothiazole Derivative.

Experimental Workflow in Drug Discovery

The development of novel 2-aminothiazole-based therapeutics follows a structured workflow, from initial synthesis to biological evaluation.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-formylthiazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the 2-aminothiazole core via the Hantzsch thiazole synthesis, followed by regioselective formylation at the C5 position using the Vilsmeier-Haack reaction.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The presence of a reactive aldehyde group and a nucleophilic amino group on the thiazole scaffold allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs. The protocols detailed below utilize readily available and simple precursors, providing a reliable and scalable route to this important molecule.

Overall Synthetic Scheme

The synthesis proceeds in two main stages:

-

Synthesis of 2-Aminothiazole: The reaction of chloroacetaldehyde (or a stable equivalent) with thiourea.

-

Formylation of 2-Aminothiazole: The introduction of a formyl group at the 5-position of the thiazole ring using a Vilsmeier-Haack reagent.

Experimental Protocols

Part 1: Synthesis of 2-Aminothiazole

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[1][2][3] It describes the reaction of thiourea with chloroacetaldehyde, generated in situ from its more stable diethyl acetal.

Materials and Reagents:

-

Thiourea

-

2-Chloro-1,1-diethoxyethane (Chloroacetaldehyde diethyl acetal)

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) (for salt formation if desired)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Addition of Acetal: To the stirring solution, add 2-chloro-1,1-diethoxyethane (1.0-1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Neutralization: Slowly add a solution of sodium hydroxide to neutralize the reaction mixture to a pH of ~8-9. This will precipitate the free base of 2-aminothiazole.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-aminothiazole.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 2-aminothiazole as a solid.

Quantitative Data Summary (Part 1)

| Parameter | Value/Range | Reference |

| Yield | 70-90% | [1][2] |

| Purity | >95% (after recrystallization) | - |

| Melting Point | 91-93 °C | - |

Part 2: Vilsmeier-Haack Formylation of 2-Aminothiazole

This protocol describes the formylation of the synthesized 2-aminothiazole at the C5-position. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]

Materials and Reagents:

-

2-Aminothiazole (from Part 1)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Ice

-

Ethyl acetate

-

Brine

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Stirring plate and stir bar

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Addition of 2-Aminothiazole: Dissolve 2-aminothiazole (1.0 eq) in anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow, portion-wise addition of a saturated aqueous solution of sodium acetate until the mixture is basic (pH ~8). This step should be performed with vigorous stirring.

-

Work-up: Extract the resulting mixture with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

Quantitative Data Summary (Part 2)

| Parameter | Value/Range | Reference |

| Yield | 60-80% | Estimated based on similar reactions |

| Purity | >98% (after chromatography) | - |

| Appearance | Yellow solid | - |

Visualizations

Synthetic Pathway

Caption: Overall synthetic route to this compound.

Experimental Workflow: Vilsmeier-Haack Formylation

Caption: Step-by-step workflow for the formylation step.

References

- 1. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-Amino-5-formylthiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the Vilsmeier-Haack formylation of commercially available 2-aminothiazole. This method offers a reliable and efficient route to the target compound. Included are comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and ease of use for researchers.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The presence of a reactive aldehyde group and a nucleophilic amino group on the thiazole scaffold allows for diverse chemical modifications, making it a versatile precursor for the development of novel therapeutic agents. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds, such as 2-aminothiazole.[1][2] This protocol details the application of this reaction for the efficient synthesis of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1003-61-8 | |

| Molecular Formula | C4H4N2OS | [3] |

| Molecular Weight | 128.15 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 122-132 °C |

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Aminothiazole

This protocol is based on the general principles of the Vilsmeier-Haack reaction.[1][4][5]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Aminothiazole | C3H4N2S | 100.14 | 10.0 g | 1.0 |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 100 mL | - |

| Phosphorus oxychloride (POCl3) | POCl3 | 153.33 | 15.3 mL (25.0 g) | 1.6 |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |

| Deionized Water | H2O | 18.02 | As needed | - |

| Ice | - | - | As needed | - |

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Formation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N,N-Dimethylformamide (DMF, 100 mL). Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (15.3 mL, 1.6 eq) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloromethyleneiminium salt, will occur.[1]

-

Reaction with 2-Aminothiazole: Dissolve 2-aminothiazole (10.0 g, 1.0 eq) in dichloromethane (DCM, 100 mL) in a separate beaker.

-

Cool the Vilsmeier reagent mixture back to 0 °C in an ice bath.

-

Slowly add the 2-aminothiazole solution to the Vilsmeier reagent dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 300 g).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as a mixture of ethanol and water or ethyl acetate and hexane to yield a pure solid product.[6]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Data

Upon successful synthesis and purification, the identity and purity of this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the amino protons, the thiazole ring proton, and the aldehyde proton.[3] |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the formyl group.[3] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the aldehyde, and C=N and C-S stretching of the thiazole ring.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (128.15 g/mol ). |

| Melting Point | Within the reported range of 122-132 °C, with a narrow range for a pure sample. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The neutralization step with sodium bicarbonate will produce carbon dioxide gas; ensure adequate ventilation to prevent pressure buildup.

Conclusion

This protocol provides a detailed and practical guide for the synthesis of this compound via the Vilsmeier-Haack reaction. By following the outlined steps, researchers can reliably produce this important synthetic intermediate for use in various drug discovery and development projects. The provided data and diagrams are intended to facilitate a clear understanding and successful execution of the experimental procedure.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

Application Notes and Protocols: The Versatile Role of 2-Amino-5-formylthiazole in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-5-formylthiazole as a versatile building block in the construction of a variety of fused heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic formyl group on the thiazole core allows for a diverse range of chemical transformations, making it a valuable precursor in medicinal chemistry and drug discovery. The following sections detail key applications and provide experimental protocols for the synthesis of important heterocyclic scaffolds derived from this starting material.

Synthesis of Thiazolo[5,4-b]pyridines

The condensation of this compound with active methylene compounds, followed by cyclization, provides a direct route to the thiazolo[5,4-b]pyridine scaffold. This bicyclic system is a key structural motif in a variety of biologically active molecules, including kinase inhibitors. The Friedländer annulation, a classic method for quinoline synthesis, can be adapted for the preparation of these important heterocyclic compounds.

Experimental Protocol: Synthesis of 2-Substituted-thiazolo[5,4-b]pyridin-7-amines

This protocol outlines the synthesis of a generic 2-substituted-thiazolo[5,4-b]pyridin-7-amine via a one-pot reaction.

Materials:

-

This compound

-

Active methylene nitrile (e.g., malononitrile, phenylacetonitrile)

-

Base (e.g., piperidine, potassium carbonate)

-

Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene nitrile (1.1 eq) in the chosen solvent.

-

Add the base (0.2 eq of piperidine or 1.5 eq of potassium carbonate) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, pour the mixture into cold water to induce precipitation.

-

Wash the collected solid with water and a cold, non-polar solvent (e.g., diethyl ether, hexane).

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified thiazolo[5,4-b]pyridine derivative.

Quantitative Data Summary:

| Active Methylene Nitrile | Base | Solvent | Reaction Time (h) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 4-6 | 75-85 |

| Phenylacetonitrile | K₂CO₃ | DMF | 6-8 | 60-70 |

| Ethyl cyanoacetate | Piperidine | Ethanol | 5-7 | 70-80 |

Reaction Pathway:

Caption: Synthesis of Thiazolo[5,4-b]pyridines.

Synthesis of Pyrimido[4,5-d]thiazoles

The reaction of this compound with urea, thiourea, or guanidine derivatives provides a straightforward route to the pyrimido[4,5-d]thiazole ring system. This scaffold is present in numerous compounds with diverse biological activities, including antiviral and anticancer properties.

Experimental Protocol: Synthesis of 2-Substituted-pyrimido[4,5-d]thiazol-7-amines

This protocol describes a general procedure for the synthesis of pyrimido[4,5-d]thiazole derivatives.

Materials:

-

This compound

-

Urea, thiourea, or guanidine hydrochloride

-

Condensing agent (e.g., phosphorus oxychloride, polyphosphoric acid) or base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol, dioxane)

Procedure:

-

Method A (Acid-catalyzed):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane), add the urea, thiourea, or guanidine derivative (1.2 eq).

-

Slowly add the condensing agent (e.g., phosphorus oxychloride) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Method B (Base-catalyzed):

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add this compound (1.0 eq) and the urea, thiourea, or guanidine derivative (1.2 eq) to the sodium ethoxide solution.

-

Heat the mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and neutralize with acetic acid.

-

Collect the resulting precipitate by filtration, wash with water and ethanol, and dry.

-

Recrystallize to obtain the pure product.

-

Quantitative Data Summary:

| Reagent | Method | Solvent | Reaction Time (h) | Yield (%) |

| Urea | A | Dioxane | 8-12 | 65-75 |

| Thiourea | B | Ethanol | 6-10 | 70-80 |

| Guanidine HCl | B | Ethanol | 4-6 | 80-90 |

Reaction Workflow:

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

Introduction

Schiff bases derived from 2-aminothiazole scaffolds are a prominent class of compounds in medicinal chemistry and materials science.[1][2] These compounds are synthesized through the condensation reaction of the 2-amino group of a thiazole derivative with the carbonyl group of an aldehyde or ketone.[3][4] The resulting azomethine or imine group (-C=N-) is a key pharmacophore responsible for a wide spectrum of biological activities.[2] This document provides an overview of the applications of these Schiff bases and detailed protocols for their synthesis and characterization. While the specified starting material is 2-Amino-5-formylthiazole, the predominant and well-documented synthetic route for forming Schiff bases from this class of compounds involves the reaction of the 2-amino group. Therefore, the following protocols are based on this highly versatile and widely reported synthetic pathway.

Application Notes

Schiff bases incorporating a 2-aminothiazole moiety exhibit a diverse range of pharmacological and industrial applications. The thiazole ring is a key structural feature in many bioactive molecules, and its combination with the azomethine linkage often enhances their therapeutic potential.[4]

1. Antimicrobial Activity:

-

Antibacterial: These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1][5] The imine nitrogen is thought to form hydrogen bonds with the active sites of bacterial enzymes, interfering with normal cellular processes.[5] Some studies suggest that these Schiff bases may act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.

-

Antifungal: Several 2-aminothiazole Schiff base derivatives have been reported to possess potent antifungal properties against various fungal strains, including Candida albicans and Aspergillus niger.[3][4]

2. Anticancer Activity: The antiproliferative properties of these Schiff bases have been evaluated against various cancer cell lines.[6] Their mechanism of action can involve the induction of apoptosis and inhibition of cancer cell growth. The structural flexibility of these compounds allows for modifications to optimize their cytotoxicity towards cancer cells while minimizing effects on normal cells.

3. Antioxidant Activity: Certain derivatives have shown promising antioxidant capabilities.[5] They can act as radical scavengers, helping to mitigate oxidative stress, which is implicated in numerous chronic diseases.

4. Other Applications: Beyond their medicinal uses, these Schiff bases are utilized as ligands in coordination chemistry to form stable metal complexes.[2] These complexes can exhibit enhanced biological activity compared to the free ligands and have applications as catalysts and in materials science.[4]

Experimental Protocols

The synthesis of Schiff bases from 2-aminothiazole derivatives is typically a straightforward condensation reaction. Below are generalized protocols for both conventional and microwave-assisted synthesis.

Protocol 1: Conventional Synthesis via Reflux

This method involves heating the reactants in a suitable solvent under reflux.

Materials:

-

Substituted 2-aminothiazole

-

Substituted aromatic or aliphatic aldehyde

-

Ethanol or Methanol (absolute)

-

Glacial Acetic Acid (catalytic amount, optional)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the substituted 2-aminothiazole (1 equivalent) in a minimal amount of absolute ethanol with stirring.

-

To this solution, add the desired aldehyde (1 equivalent), also dissolved in a small amount of ethanol.

-

A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction.

-

Attach a condenser to the flask and reflux the reaction mixture for 2-6 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.

-

If precipitation is slow, the solution can be placed in an ice bath to promote crystallization.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base product in a desiccator or a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis

This method offers a green and efficient alternative with significantly reduced reaction times.[7][8]

Materials:

-

Substituted 2-aminothiazole

-

Substituted aromatic or aliphatic aldehyde

-

Ethanol (small volume)

-

Microwave synthesizer or a domestic microwave oven

-

Microwave-safe reaction vessel with a loose-fitting cap

-

Glacial Acetic Acid (catalytic amount, optional)

Procedure:

-

In a microwave-safe reaction vessel, place the substituted 2-aminothiazole (1 equivalent) and the aldehyde (1 equivalent).

-

Add a minimal amount of ethanol (e.g., 5 mL) to wet the reactants, and a drop of glacial acetic acid if needed.[7]

-

Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 450W) for a short duration, typically 1-10 minutes.[7][8] The reaction should be monitored to prevent excessive pressure buildup.

-

After the irradiation period, carefully remove the vessel and allow it to cool to room temperature.

-

The product will typically precipitate. Collect the solid by filtration, wash with cold ethanol, and dry as described in the conventional method.

Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1603–1653 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde.[5][9]

-

¹H NMR Spectroscopy: The formation of the imine linkage is confirmed by a singlet signal for the azomethine proton (-N=CH-) typically appearing in the downfield region of the spectrum (δ 8.0-10.0 ppm).[6][8] The signals corresponding to the protons of the starting amine and aldehyde will be shifted or absent.

-

Mass Spectrometry: The molecular weight of the synthesized Schiff base can be confirmed by the presence of the molecular ion peak (M+H)⁺ in the mass spectrum.[6]

-

Melting Point: The purity of the compound can be assessed by its sharp melting point.

Data Presentation

The following tables summarize representative data for Schiff bases derived from 2-aminothiazole derivatives.

Table 1: Synthesis and Characterization Data for Representative 2-Aminothiazole Schiff Bases

| Compound ID | Aldehyde Reactant | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| Z₁ | Isatin | Reflux | 82 | 230-232 | [5] |

| Z₂ | 5-Chloroisatin | Reflux | 89 | 243-245 | [5] |

| SB-1 | 3,5-diiodosalicylaldehyde | Conventional | 38 | - | [8] |

| SB-2 | 3,5-diiodosalicylaldehyde | Microwave | - | - | [8] |

Table 2: Biological Activity of Representative 2-Aminothiazole Schiff Bases

| Compound ID | Biological Activity | Assay | Result | Reference |

| SP16 | Anticancer | MTT Assay (HeLa cells) | IC₅₀ = 2.517 µg/mL | [6] |

| 4c | Antibacterial | Broth dilution (P. mirabilis) | MIC = 64 µg/mL | [10] |

| 4g | Antifungal | Broth dilution (A. niger) | MIC = 52 µg/mL | [10] |

| Metal Complexes of Z₁-Z₃ | Antibacterial | Disc diffusion | Pronounced activity | [5] |

Visualizations

Below are diagrams representing the experimental workflow and a proposed mechanism of action for the synthesized Schiff bases.

Caption: Experimental workflow for the synthesis and characterization of 2-aminothiazole Schiff bases.

Caption: Proposed mechanism of antibacterial action via inhibition of DNA Gyrase.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijfmr.com [ijfmr.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. data.conferenceworld.in [data.conferenceworld.in]

- 8. scispace.com [scispace.com]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-Amino-5-formylthiazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Amino-5-formylthiazole as a key intermediate in the synthesis of novel kinase inhibitors. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The introduction of a formyl group at the 5-position offers a versatile chemical handle for the elaboration of this core, enabling the synthesis of diverse compound libraries for screening and optimization.

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

The 2-aminothiazole moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The formyl group at the 5-position of the 2-aminothiazole ring serves as a valuable synthon for introducing a variety of substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.

Data Presentation: Potency of 2-Aminothiazole-Based Kinase Inhibitors

While specific quantitative data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the activity of several notable 2-aminothiazole-containing kinase inhibitors to illustrate the potential of this scaffold.

| Compound Name/Reference | Target Kinase(s) | IC50/EC50/GI50 | Cell Line(s) |

| Dasatinib (BMS-354825)[1] | Pan-Src family, Abl | <1 nM (multiple) | Various |

| Compound 27[2] | CK2α | IC50 = 0.6 µM | - |

| Compound 27[2] | - | EC50 = 5 µM | 786-O (renal) |

| Compound 27[2] | - | GI50 = 5 µM - 20 µM | Various |

| CX-4945 (Silmitasertib)[2] | CK2α | IC50 = 14 nM | - |

| CX-4945 (Silmitasertib)[2] | Clk-2 | IC50 = 4 nM | - |

| CX-4945 (Silmitasertib)[2] | Dyrk1A, Dyrk1B | IC50 = 6.8 nM, 6.4 nM | - |

| Thiazole Derivative 33[3] | CK2 | IC50 = 0.4 µM | - |

| Pyrimidine-Thiazole 25[3] | CDK9 | IC50 = 0.64 - 2.01 µM | Various |

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. In the case of 2-aminothiazole, the reaction introduces a formyl group at the 5-position.

Materials:

-

2-Aminothiazole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick slurry. Stir the mixture at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve 2-aminothiazole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-